molecular formula C13H10N2O3 B196086 4-Amino-3-nitrobenzophenone CAS No. 31431-19-3

4-Amino-3-nitrobenzophenone

Cat. No. B196086
CAS RN: 31431-19-3
M. Wt: 242.23 g/mol
InChI Key: NGOOFAMQPUEDJM-UHFFFAOYSA-N
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Description

4-Amino-3-nitrobenzophenone is a chemical compound with the molecular formula C13H10N2O3 . It appears as a pale yellow to deep yellow crystal or powder .


Synthesis Analysis

4-Amino-3-nitrobenzophenone can be synthesized from benzaldehyde and nitroethane with aluminium as the catalyst . Another method involves a simple Fischer esterification reaction .


Molecular Structure Analysis

The molecular structure of 4-Amino-3-nitrobenzophenone consists of a benzophenone core with an amino group at the 4-position and a nitro group at the 3-position .


Chemical Reactions Analysis

The compound has been used in the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a process that involves a simple Fischer esterification reaction .


Physical And Chemical Properties Analysis

4-Amino-3-nitrobenzophenone has a density of 1.3±0.1 g/cm3, a boiling point of 449.7±35.0 °C at 760 mmHg, and a flash point of 225.8±25.9 °C . It has a molar refractivity of 66.8±0.3 cm3, a polar surface area of 89 Å2, and a molar volume of 181.7±3.0 cm3 .

Scientific Research Applications

  • Degradation of Nitroaromatic Compounds : 4-Amino-3-nitrobenzophenone is involved in the degradation pathways of certain nitroaromatic compounds. It serves as an intermediate in the reduction and detoxification processes of these compounds in environmental remediation studies. For example, the work by Kitagawa et al. (2004) describes the degradation of p-nitrophenol (4-NP) by Rhodococcus opacus SAO101, highlighting the role of such intermediates in the biodegradation process of nitroaromatic pollutants (Kitagawa, Kimura, & Kamagata, 2004).

  • Synthesis and Characterization of Organic Intermediates : It is used as a precursor in the synthesis of other organic compounds. For instance, the study by Wang and Huang (2004) discusses the synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone, which is prepared by reducing 4-nitro-4'-chlorobenzophenone (Wang & Huang, 2004).

  • Application in Polymer Chemistry : This compound finds application in the synthesis of polymers. For example, Mehdipour-Ataei et al. (2004) demonstrate the use of a related compound in the synthesis of novel thermally stable polyimides, emphasizing the role of these intermediates in developing advanced polymeric materials (Mehdipour-Ataei, Sarrafi, & Hatami, 2004).

  • Pharmaceutical and Medicinal Chemistry : It's also significant in the pharmaceutical industry, particularly in the synthesis of drugs and biologically active molecules. A study by Nasrollahzadeh et al. (2020) discusses the reduction of nitro compounds to amines, highlighting the importance of such transformations in drug synthesis (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

  • Environmental Analysis : It is used in environmental analysis, particularly in the detection and quantification of contaminants in pharmaceutical products. Hornyák and Székelyhidi (1980) utilized its phosphorescence properties for determining contamination in nitrazepam, a pharmaceutical product (Hornyák & Székelyhidi, 1980).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . The target organs are the respiratory system .

Future Directions

While specific future directions for 4-Amino-3-nitrobenzophenone are not mentioned in the search results, the compound’s ability to produce optically active species when activated by radiation suggests potential applications in the field of optoelectronics .

properties

IUPAC Name

(4-amino-3-nitrophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c14-11-7-6-10(8-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOOFAMQPUEDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185358
Record name 4-Amino-3-nitrobenzophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-nitrobenzophenone

CAS RN

31431-19-3
Record name 4-Amino-3-nitrobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31431-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-nitrobenzophenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3-nitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-nitrobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.013
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-AMINO-3-NITROBENZOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E56P3N5XX3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Ten grams of 4-acetamido-3-nitrobenzophenone was added portion-wise to 40 ml. of sulfuric acid. The reaction temperature was moderated with a water bath. After stirring about 45 minutes the reaction mixture was carefully poured over ice. The precipitated product was filtered to yield 4-amino-3-nitrobenzophenone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
NR Ayyangar, RJ Lahoti, KV Srinivasan… - Organic Preparations …, 1987 - Taylor & Francis
… 1’2 The general method of preparation of 3, 4-diaminobenzophenone, however, involves the reduction of 4-amino-3-nitrobenzophenone (3a), which is obtained either from fluoroben~ …
Number of citations: 5 www.tandfonline.com
S GUHA, CC FRAZIER, WP CHEN… - Conference on Lasers …, 1988 - opg.optica.org
… For example, 4-aminobenzo- phenorte, 4-amino-3-nitrobenzophenone, and 3, 4- diaminobenzophenone were found to have SHG efficiencies 360, 33, and 2.7 times that of ABP …
Number of citations: 0 opg.optica.org
NR Ayyangar, RJ Lahoti, T Daniel - Organic Preparations and …, 1991 - Taylor & Francis
Our fmt approach for the synthesis of 5 from la involved benzoylation, nitration, hydrolysis and reduction. Methyl N-phenylcarbamate (la) 4 was benzoylated under mild conditions using …
Number of citations: 11 www.tandfonline.com
T Daniel - 1990 - dspace.ncl.res.in
… at 130C for 4 h to afford 4-amino-3-nitrobenzophenone (8a) in almost quantitative yield (CHART 8, R = R' = H). The IR spectrum of 4-amino-3-nitrobenzophenone in CHClg shows sharp …
Number of citations: 0 dspace.ncl.res.in
E Enbaraj, E Dhineshkumar, KR Jeyashri… - Materials Today …, 2021 - Elsevier
… In 250 ml of hot water, sodium sulfide hexahydrate (60.1 g, 0.25 mmol) was dissolved and purified to give a transparent solution, 4-Amino-3-nitrobenzophenone (24.2 g, 0.1 mmol) was …
Number of citations: 1 www.sciencedirect.com
SS Biswas - 1992 - dspace.ncl.res.in
… , which in turn involves the reduction of 4-amino-3-nitrobenzophenone., The conventional route for … A new and convenient synthesis of 4-amino-3-nitrobenzophenone, 2-amino-5-…
Number of citations: 0 dspace.ncl.res.in
DL Brandon, RG Binder - Food and agricultural immunology, 2006 - Taylor & Francis
… 2-Succinamidomebendazole (succinamido-MBZ) was synthesized as follows: 4-Amino-3-nitrobenzophenone was synthesized by heating 4-chloro-3-nitrobenzophenone with …
Number of citations: 8 www.tandfonline.com
M Ma̧kosza, M Białecki - The Journal of Organic Chemistry, 1998 - ACS Publications
A new reaction of sulfenamides with electrophilic arenes under basic conditions is described. The σ adducts formed from nitroarenes and the anions of sulfenamides undergo …
Number of citations: 133 pubs.acs.org
VP Swamy - 1997 - lib.unipune.ac.in
… Interestingly, o-nitroaniline afforded regiospecifically 2-amino-3nitiobenzophenone in excellent yields instead of the expected 4-amino-3nitrobenzophenone . …
Number of citations: 0 lib.unipune.ac.in
Y Wu, P Cao, Y Jiang, Y Liu, Y Zhang, W Chen… - Microchemical …, 2022 - Elsevier
Nowadays, the efficient detection of environmental organic pollutants has been a research focus in the field of chromatographic analysis. In this work, aminopropylimidazole was …
Number of citations: 4 www.sciencedirect.com

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